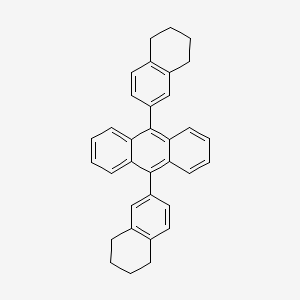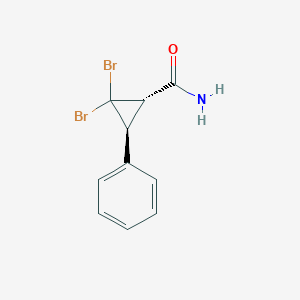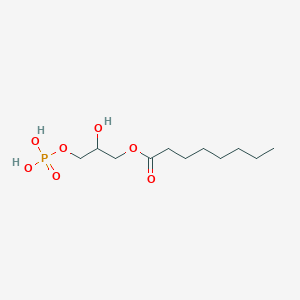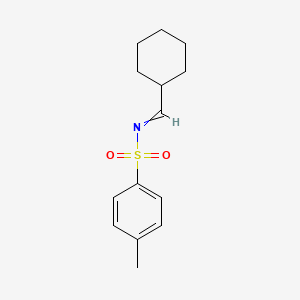
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a unique structure combining a carbazole core with fluorenyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach includes:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated fluorenyl compound and a boronic acid derivative of carbazole.
Final Coupling: The attachment of the phenyl group to the carbazole core through another coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Utilizing robotic systems for precise reagent addition and reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can modify the fluorenyl and phenyl substituents.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Modified carbazole derivatives with altered electronic properties.
Reduction Products: Fluorenyl and phenyl derivatives with different functional groups.
Substitution Products: Compounds with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of OLEDs due to its unique electronic properties.
Biological Probes: As a fluorescent probe in biological imaging and diagnostics.
Material Science: In the creation of novel materials with specific electronic and optical properties.
Mécanisme D'action
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various electronic transitions. The molecular targets include:
Electron Transport Layers: In OLEDs and other devices.
Fluorescent Probes: Interacting with biological molecules to emit fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9H-Carbazol-9-yl)-9-phenyl-9H-fluorene: Lacks the bromine and p-tolyl substituents.
3-(3-Bromo-9H-fluoren-9-yl)-9-phenyl-9H-carbazole: Similar structure but without the p-tolyl group.
Uniqueness
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is unique due to the combination of bromine, p-tolyl, and phenyl substituents, which confer distinct electronic and optical properties, making it particularly valuable in optoelectronic applications.
Propriétés
Formule moléculaire |
C39H26N2 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile |
InChI |
InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3 |
Clé InChI |
SGGKKAZRMDKLJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)



![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)



![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
